Calteridol

Catalog No.
S582856
CAS No.
120041-08-9
M.F
C17H32N4O7
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calteridol

High-purity Calteridol (HP-DO3A) is the mandatory macrocyclic ligand for Gadoteridol MRI contrast synthesis. Common issues with linear chelators (risk of gadolinium retention) are avoided by its kinetically inert cyclen backbone. • >98% purity enables precise complexation and low residual metals. • Non-ionic, low-osmolality Gd complex minimizes injection site reactions. • Functions as both API precursor and matched calcium excipient for enhanced safety. Stock available for immediate global dispatch.

CAS Number

120041-08-9

Product Name

Calteridol

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C17H32N4O7

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

IQUHNCOJRJBMSU-UHFFFAOYSA-N

SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O

solubility

In water, 737 mg/mL
Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3

Synonyms

1,4,7-Tris(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane; 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid; HP-DO3A; USP Gadoteridol Related Compound A;

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O

The exact mass of the compound Calteridol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 737 mg/mlsolubility (mg/ml): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Supplementary Records. It belongs to the ontological category of tricarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg, 1 g, 5 g

Calteridol, chemically known as 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), is a highly specialized macrocyclic chelating agent built on a cyclen backbone. In pharmaceutical manufacturing, it serves a dual procurement role: as the direct precursor ligand for synthesizing the non-ionic magnetic resonance imaging (MRI) contrast agent Gadoteridol, and—when converted to its calcium salt—as a critical stabilizing excipient in the final formulation. The macrocyclic architecture provides exceptional thermodynamic stability and kinetic inertness, which are mandatory attributes for preventing the release of toxic free gadolinium in vivo. For industrial buyers, securing high-purity Calteridol is essential to ensure precise stoichiometric complexation, minimize residual heavy metals, and meet stringent regulatory safety profiles for parenteral contrast media [1].

Research Fit

Compound Class
Macrocyclic chelating ligand, USP Gadoteridol Related Compound A
Procurement Use
Synthesis intermediate for generic Gadoteridol formulation research
Analytical Role
Certified reference standard for HPLC impurity profiling

Substituting Calteridol with other macrocyclic or linear chelators fundamentally alters the physicochemical and safety profile of the resulting contrast agent. Linear chelators like DTPA lack the pre-organized cyclen cavity, resulting in lower kinetic inertness and a higher risk of gadolinium retention in bone and tissue. Furthermore, substituting Calteridol with the parent macrocycle DOTA yields an ionic gadolinium complex that requires a counterion, significantly increasing the osmolality of the injectable solution. The specific 2-hydroxypropyl substitution on Calteridol ensures a neutral, non-ionic Gd³⁺ complex, which is critical for formulating low-osmolality agents that minimize vascular irritation. Consequently, formulators cannot substitute Calteridol without triggering a complete reformulation and regulatory re-evaluation of the contrast medium.

Substitution Risk

Target
Calteridol (Macrocyclic Ca Complex)
Common Substitute
Linear Chelator (e.g., DTPA) or Non-Ca Salt
Kinetic stability may shift significantly. Macrocyclic HP-DO3A scaffold provides a substantially higher barrier to metal dissociation; substituting with a linear chelator can alter transmetallation behavior and metal scavenging profile in formulation models.

Kinetic Inertness and Gadolinium Retention

Calteridol's macrocyclic structure provides a pre-organized cavity that entraps the Gd³⁺ ion with exceptional kinetic inertness compared to linear alternatives. While both Calteridol and linear chelators like DTPA exhibit high thermodynamic stability, Calteridol reduces in vivo gadolinium dissociation and subsequent tissue retention significantly relative to DTPA-based agents. The rigid tetraazacyclododecane ring prevents rapid transmetallation by endogenous ions, maintaining complex integrity even under physiological challenges [1].

Evidence DimensionIn vivo gadolinium dissociation and tissue retention
Target Compound DataCalteridol (HP-DO3A) complex exhibits high kinetic inertness and minimal bone retention
Comparator Or BaselineDTPA (linear chelator)
Quantified Difference>99% reduction in gadolinium release and bone/tissue retention compared to linear chelators
ConditionsPhysiological pH and presence of competing endogenous metal ions in human bone tissue

Procurement of macrocyclic Calteridol is essential for compliance with modern regulatory safety standards aimed at minimizing gadolinium retention.

Kinetic Inertness
Class-level inference
log K' = 17.1
Gd-HP-DO3A at pH 7.4
Supports selection for chelation stability research
Over 150-fold equilibrium difference vs. linear chelator (log K' ~14.9); direct Calteridol-specific data to verify.

Charge Neutralization and Osmolality

The structural differentiation of Calteridol from the parent macrocycle DOTA lies in the replacement of one acetic acid arm with a 2-hydroxypropyl group. This modification perfectly neutralizes the +3 charge of the gadolinium ion, resulting in a non-ionic complex (Gadoteridol). In contrast, DOTA forms an ionic complex that requires a counterion like meglumine. This lack of ionic charge allows Calteridol-based formulations to achieve a significantly lower osmolality compared to ionic macrocyclic agents, which directly correlates with improved patient tolerability.

Evidence DimensionComplex charge and resulting formulation osmolality
Target Compound DataForms a neutral (non-ionic) complex
Comparator Or BaselineDOTA (forms an ionic complex requiring meglumine)
Quantified DifferenceElimination of counterion requirement, significantly reducing the osmolality of the 0.5 M injectable solution
Conditions0.5 M aqueous formulation for parenteral injection

Buyers targeting premium, low-osmolality contrast media must select Calteridol over DOTA to improve vascular tolerability and reduce injection site pain.

Synthesis Purity
Head-to-head
≥ 99.6%
HPLC purity via new decomplexation route
Supports procurement of higher-purity intermediate
Conventional DO3A route yields <97.0%; impurity reduction >2.6 percentage points.

Excipient Buffering and API Purity

In commercial manufacturing, Calteridol is procured not only as the API precursor but also to be converted into Calteridol calcium, which is added as a stabilizing excipient (typically at 0.025-0.1% w/v). This calcium-ligand complex acts as a highly specific scavenger. Because Calteridol has a high thermodynamic stability constant for Gd³⁺, it readily exchanges its calcium ion to sequester any trace free gadolinium that might dissociate during storage. Utilizing high-purity Calteridol (>98.0% HPLC) ensures that impurities like unreacted DOTA do not compromise this delicate stoichiometric buffering system [1].

Evidence DimensionFree gadolinium sequestration and API purity
Target Compound DataHigh-purity Calteridol (>98.0% HPLC) converted to calcium buffer
Comparator Or BaselineUnbuffered formulations or lower-purity ligands (>0.5% DOTA impurity)
Quantified DifferencePrevention of free Gd³⁺ accumulation during product shelf life via targeted sequestration
ConditionsAqueous contrast agent formulation under long-term storage

Manufacturers must procure high-purity Calteridol to synthesize the exact calcium-salt excipient required to match the API and ensure shelf-life safety.

Formulation Excipient
Cross-study comparable
0.23 mg/mL Calteridol Ca in ProHance® injection
Validated excipient role in approved parenteral formulation
Differentiated from other macrocyclic GBCAs that use alternative calcium chelates or none.
Thermodynamic Selectivity
Class-level inference
Gd³⁺ vs Zn²⁺ selectivity >30,000-fold
Gd³⁺ vs Ca²⁺ selectivity >10¹³-fold
Quantified thermodynamic safety margin for metal scavenging research
Based on HP-DO3A log K values (Gd 23.8, Zn 19.3, Ca 10.3); linear chelators exhibit smaller gaps.

API Synthesis for Macrocyclic GBCAs

Calteridol (HP-DO3A) is the direct, mandatory precursor for the synthesis of Gadoteridol. Industrial buyers procure high-purity Calteridol to undergo complexation with gadolinium oxide or gadolinium chloride. The >98.0% purity requirement is critical to ensure that no unreacted intermediate competes for metal ions, guaranteeing the production of a kinetically inert, non-ionic contrast agent suitable for neuroimaging and whole-body MRI [1].

Stabilizing Excipients for Parenteral Formulations

Beyond API synthesis, Calteridol is procured for conversion into Calteridol calcium. This calcium complex is a required excipient in Gadoteridol formulations, acting as a 'calcium buffer' that scavenges any free, toxic gadolinium ions that may dissociate over time. Using the exact matched ligand (Calteridol) ensures that the scavenging process does not introduce foreign chelators that could disrupt the primary complex equilibrium .

Targeted Radiopharmaceuticals and Stem Cell Tracking

Due to its high kinetic stability and non-ionic nature, Calteridol-derived complexes are increasingly utilized in advanced preclinical research, such as the magnetic resonance imaging and tracking of stem cells. Researchers procure Calteridol to synthesize custom, highly stable paramagnetic labels that provide positive contrast on T1-weighted MR images without inducing the cytotoxicity associated with free gadolinium or ionic linear chelators[2].

Application Fit

Application
Selection Property
Validation Focus
Generic Gadoteridol intermediate synthesis
Purity profile and process-derived impurity control
HPLC purity verification and ICH impurity limits
USP reference standard for impurity testing
Certified identity and purity as Related Compound A
Retention time matching and system suitability
Metal chelation and transmetallation research
Macrocyclic scaffold with kinetic inertness
In vitro stability and cation scavenging model endpoints

Color/Form

White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone

XLogP3

-8.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

404.22709937 g/mol

Monoisotopic Mass

404.22709937 g/mol

Heavy Atom Count

28

LogP

log Kow = -3.68 (octanol/water); logP = -1.98 (butanol/water), at pH 7

Melting Point

>225 °C

UNII

B30KIN2I3Q

Therapeutic Uses

Contrast Media
ProHance (Gadoteridol) Injection is indicated for use in MRI in adults and children over 2 years of age to visualize lesions with abnormal vascularity in the brain (intracranial lesions), spine and associated tissues. /Included in US product label/
ProHance is indicated for use in MRI in adults to visualize lesions in the head and neck. /Included in US product label/

ATC Code

V - Various
V08 - Contrast media
V08C - Magnetic resonance imaging contrast media
V08CA - Paramagnetic contrast media
V08CA04 - Gadoteridol

Other CAS

120066-54-8

Wikipedia

H3HP-DO3A

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